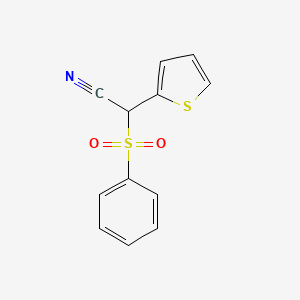

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile

説明

Structural Characterization

Molecular Geometry and Bonding Analysis

X-ray Crystallographic Data Interpretation

The compound’s structure consists of a central carbon atom bonded to a benzenesulfonyl group, a thiophen-2-yl substituent, and a nitrile group. However, no X-ray crystallographic data is currently available for this specific compound. Structural inferences are drawn from related derivatives:

- Benzenesulfonyl-acetonitrile derivatives (e.g., (phenylsulfonyl)acetonitrile) exhibit tetrahedral geometry at the substituted carbon, with sulfonyl groups occupying a staggered conformation to minimize steric strain.

- Thiophene-containing analogs (e.g., 2-(thiophen-2-yl)acetamide) demonstrate dihedral angles between aromatic rings in the range of 60°–75°, influenced by conjugation and steric interactions.

For 2-(benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile, the sulfonyl and thiophene groups are expected to adopt a staggered arrangement to mitigate steric clashes between the bulky benzenesulfonyl and thiophene rings.

Torsional Angle Analysis in Sulfonyl-Thiophene Linkage

The torsional angle between the benzenesulfonyl and thiophen-2-yl groups is critical for electronic and steric interactions:

- Electronic Effects : The electron-withdrawing sulfonyl group may polarize the C–S bond, influencing the thiophene ring’s π-conjugation.

- Steric Considerations : The dihedral angle is hypothesized to exceed 90° to accommodate the spatial demands of the benzenesulfonyl and thiophene substituents.

In analogous compounds, such as (phenylsulfonyl)acetonitrile, the sulfonyl group’s orientation is governed by conjugation with the cyano group and solvent interactions.

Comparative Structural Analysis with Related Sulfonylacetonitrile Derivatives

| Compound | Molecular Formula | Sulfonyl Position | Thiophene Position | Key Structural Features |

|---|---|---|---|---|

| 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile | C₁₂H₉NO₂S₂ | Acetonitrile carbon | Acetonitrile carbon | Dual substituents on central carbon |

| (Phenylsulfonyl)acetonitrile | C₈H₇NO₂S | Acetonitrile carbon | None | Single sulfonyl substituent |

| Thiophene-2-sulfonylacetonitrile | C₆H₅NO₂S₂ | Thiophene ring | Acetonitrile carbon | Sulfonyl directly bonded to thiophene |

Key Observations :

- Substituent Positioning : The target compound uniquely combines benzenesulfonyl and thiophen-2-yl groups on the same carbon, unlike (phenylsulfonyl)acetonitrile or thiophene-2-sulfonylacetonitrile, which have single substituents.

- Electronic Impact : The dual electron-withdrawing groups (sulfonyl and nitrile) may enhance the compound’s electrophilicity compared to mono-substituted derivatives.

Conformational Dynamics in Solution Phase

Rotational Freedom and Solvent Effects

- Rotational Barriers : Restricted rotation around the C–S bonds may occur due to steric hindrance between the benzenesulfonyl and thiophene groups.

- Solvent Polarity : Polar solvents (e.g., DMSO) may stabilize the nitrile group’s dipole, altering the molecule’s conformational equilibrium.

Tautomerism and Reactivity

While no tautomerism is expected for this compound, the nitrile group’s reactivity in nucleophilic additions or cyclization reactions may be modulated by the sulfonyl and thiophene substituents.

特性

IUPAC Name |

2-(benzenesulfonyl)-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S2/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSODAJBDIKVJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of benzenesulfonyl chloride with thiophene-2-carboxaldehyde in the presence of a base, followed by the addition of a cyanide source. The reaction conditions often include:

- Solvent: Commonly used solvents include dichloromethane or acetonitrile.

- Base: Bases such as triethylamine or pyridine are often employed.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be used to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. For instance, derivatives of thiophene compounds have been synthesized and tested for their antibacterial efficacy. A study demonstrated that certain thiophene derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Minimum Inhibitory Concentration (MIC; µg/ml) |

|---|---|

| 7a | 0.313 (S. aureus) |

| 7b | 0.625 (E. coli) |

| Ciprofloxacin | 0.625 (S. aureus) |

| Fluconazole | 0.625 (C. albicans) |

This table summarizes the MIC values for selected compounds, indicating the effectiveness of these derivatives in inhibiting bacterial growth.

Antioxidant Properties

Research has also highlighted the antioxidant potential of thiophene derivatives. For example, a study evaluated the antioxidant activities of synthesized compounds using the ABTS method, revealing that some derivatives exhibited significant inhibition comparable to standard antioxidants like ascorbic acid .

Organic Synthesis

Building Block in Synthesis

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions. Its sulfonyl group enhances reactivity, making it suitable for various synthetic pathways .

Example Reactions

A notable application includes its use in the synthesis of N-heterocyclic compounds via N-heterocyclic carbene catalysis, which has shown to yield high amounts of desired products efficiently .

Anticancer Research

Thiophene derivatives have been investigated for their anticancer properties, with several studies indicating that they can inhibit tumor cell growth in various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 89 | MCF-7 | 10 |

| 86 | NCI-H460 | 15 |

| 88 | SF-268 | 12 |

This table illustrates the inhibitory concentration values for specific compounds tested against different cancer cell lines.

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a comprehensive study, researchers synthesized a series of thiophene-based compounds and assessed their antibacterial activity using standard protocols. The results indicated that certain modifications to the thiophene ring significantly enhanced antibacterial properties against multiple strains .

Case Study 2: Anticancer Efficacy Evaluation

Another investigation focused on the anticancer potential of thiophene derivatives, where compounds were tested against various human tumor cell lines. The results showed that specific structural modifications led to improved efficacy compared to conventional chemotherapeutics .

作用機序

The mechanism of action of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its unique combination of benzenesulfonyl and thiophene groups. Below is a comparison with structurally related acetonitrile derivatives:

Key Observations:

Sulfanyl (S–) groups in compounds like and may offer nucleophilic reactivity distinct from the sulfonyl (SO₂) group.

Synthetic Accessibility: Yields vary significantly; for example, the phenoxy-substituted compound achieves 70% yield, while allyl/methylthio derivatives yield 37%. This suggests steric or electronic challenges in introducing bulky/electron-rich substituents.

Applications :

- Thiophene-containing nitriles are often used in materials science (e.g., conjugated systems in ). The target compound’s sulfonyl group could enhance thermal stability or binding affinity in pharmaceutical contexts.

Research Findings:

- Green Synthesis: highlights solvent-free Strecker reactions catalyzed by humic acid for α-aminonitriles, suggesting eco-friendly routes adaptable to the target compound’s synthesis .

- Structural Complexity : Compounds like incorporate conjugated vinyl-pyrimidinyl systems, demonstrating how modular substitutions expand functionality for optoelectronic applications .

生物活性

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile (C12H9NO2S2) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and its potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular structure of 2-(benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile features a benzenesulfonyl group attached to a thiophene ring and an acetonitrile moiety. Its unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H9NO2S2 |

| Molecular Weight | 253.33 g/mol |

| CAS Number | 14645260 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of 2-(benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile can be achieved through various methods, including nucleophilic substitution reactions involving thiophene derivatives and benzenesulfonyl chlorides. The general reaction pathway involves:

- Formation of the Thiophene Derivative : Reacting thiophene with acetonitrile under acidic conditions.

- Sulfonylation : Introducing the benzenesulfonyl group through nucleophilic attack on the sulfonyl chloride.

The compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Notably, it has shown potential as an inhibitor of various biological pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : Studies suggest that 2-(benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile can inhibit enzymes involved in inflammatory responses, potentially modulating immune responses.

- Receptor Modulation : The compound has been investigated for its ability to interact with receptors such as the P2Y14 receptor, which plays a role in inflammatory processes .

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have demonstrated:

- Apoptosis Induction : The compound triggers programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : It has been shown to halt the cell cycle at the G0/G1 phase, preventing further division.

Case Studies

- Anti-Cancer Activity : A study explored the effects of 2-(benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through caspase activity assays .

- Inflammatory Response Modulation : In a model of acute inflammation, treatment with the compound reduced edema formation significantly compared to controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step nucleophilic substitution or cyanation reactions. For example, phosphonium-containing Lewis base catalysts (e.g., PPh₃) can facilitate 1,6-cyanation reactions to form α-diaryl acetonitriles under mild conditions, as demonstrated in similar compounds . Optimization includes:

- Catalyst selection : Use 10 mol% PPh₃ for improved regioselectivity.

- Solvent system : Tetrahydrofuran (THF) or acetonitrile (ACN) with controlled pH (e.g., PBS buffer for stability) .

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using δ values (e.g., thiophene protons at ~7.0–7.4 ppm, benzenesulfonyl groups at ~7.5–8.0 ppm) .

- UV-Vis spectroscopy : Monitor electronic transitions in ACN–H₂O (1:9 v/v) at λmax ≈ 300–350 nm for nitrile and aromatic moieties .

- HRMS : Confirm molecular weight with <2 ppm error (e.g., ESI-HRMS for [M+H]+ ion) .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Answer:

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggested by similar sulfonyl compounds) .

- Hydrolytic stability : Test in PBS buffer (pH 7.2) at 25°C for 24 hours; monitor via HPLC for degradation products .

- Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety .

Advanced: How can density functional theory (DFT) resolve discrepancies in experimental vs. computational spectroscopic data?

Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve agreement with experimental NMR/UV-Vis data .

- Basis sets : Apply 6-311++G(d,p) for sulfur and nitrogen atoms to account for polarization effects .

- Case study : If experimental λmax deviates >10 nm from DFT predictions, re-evaluate solvent effects (e.g., include implicit solvation models like COSMO) .

Advanced: How to address contradictions in reported reaction yields for derivatives of this compound?

Answer:

- Variable analysis : Identify critical factors like catalyst loading (5–20 mol% PPh₃), substrate purity, or trace moisture (use molecular sieves) .

- Statistical optimization : Apply a Box-Behnken design to test interactions between temperature, solvent polarity, and reaction time .

- Mechanistic studies : Use in-situ IR spectroscopy to detect intermediates (e.g., nitrile radical species in Cu-catalyzed reactions) .

Advanced: What strategies are effective for evaluating its biological activity in pharmacological studies?

Answer:

- Target identification : Screen against kinases or GPCRs using molecular docking (AutoDock Vina) with thiophene and sulfonyl groups as key pharmacophores .

- In vitro assays : Test cytotoxicity (MTT assay) in cancer cell lines (IC₅₀ <10 µM suggests therapeutic potential) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ >60 min indicates suitability for in vivo studies) .

Advanced: What challenges arise in synthesizing multi-functional derivatives (e.g., oxazole or triazole hybrids)?

Answer:

- Orthogonal protection : Temporarily mask the nitrile group with TMSCl during sulfonation or cyclization steps .

- Regioselectivity : Control oxazole formation using AuCl₃ catalysts (1 mol%) in DMF at 100°C to minimize byproducts .

- Purification : Employ reverse-phase HPLC (C18 column, ACN/H₂O gradient) to isolate polar derivatives .

Advanced: How to elucidate the reaction mechanism of C–CN bond cleavage in derivative synthesis?

Answer:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。